N,N-Dimethyl-d6-formamide

Vue d'ensemble

Description

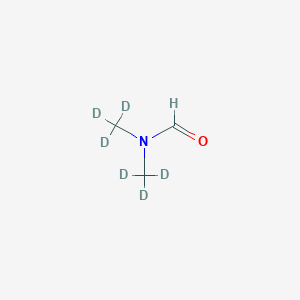

N,N-Dimethyl-d6-formamide is an isotopically labeled compound with the molecular formula HCON(CD3)2 and a molecular weight of 79.13 g/mol . This compound is a deuterated form of N,N-dimethylformamide, where the hydrogen atoms are replaced with deuterium. It is commonly used in various scientific research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-d6-formamide can be synthesized through the reaction of deuterated methylamine (CD3NH2) with deuterated formic acid (DCOOH). The reaction typically occurs under controlled conditions to ensure high isotopic purity. The process involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and isotopic purity. The product is then purified through distillation and other separation techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Dimethyl-d6-formamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: It can be reduced to form N,N-dimethyl-d6-amine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: this compound oxide.

Reduction: N,N-Dimethyl-d6-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

N,N-Dimethyl-d6-formamide serves as an effective polar aprotic solvent in numerous chemical reactions. Its ability to stabilize charged intermediates makes it invaluable in organic synthesis.

Key Roles in Organic Chemistry:

- Solvent : Used in reactions such as nucleophilic substitutions and coupling reactions.

- Reagent : Acts as a formylating agent in the Vilsmeier–Haack reaction.

- Catalyst : Facilitates various reactions including polymerizations and hydrolysis.

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for drug formulation and development. Its role as a solvent aids in the synthesis of active pharmaceutical ingredients (APIs).

Case Study: Peptide Synthesis

- Application : this compound is commonly employed in peptide coupling reactions.

- Outcome : Enhanced yields and purity of peptide products due to its ability to solubilize reactants effectively.

Material Science

In material science, this compound is used in the production of polymers and coatings. Its properties contribute to the formation of high-performance materials.

Applications in Polymer Chemistry:

- Electrospinning : Utilized as a solvent for creating nanofibers from polymer solutions.

- Adhesives : Acts as a solvent for adhesives, improving their bonding properties.

Biological Research

Recent studies have indicated potential biological applications of this compound, particularly in medical research.

Case Study: Osteoporosis Research

- Study Focus : Investigated the effects of N,N-Dimethylformamide on high glucose-induced osteoporosis.

- Findings : The compound inhibited osteoclast differentiation by targeting specific signaling pathways (MAPK and NF-κB), suggesting therapeutic potential for diabetes-related bone loss .

Environmental Studies

This compound is also studied for its environmental impact and behavior, especially regarding its toxicity and degradation pathways.

Toxicological Insights:

- Liver Toxicity : Studies indicate that exposure to N,N-Dimethylformamide can lead to liver damage, with findings showing dose-dependent effects on liver weight and histopathology .

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-d6-formamide involves its ability to act as a solvent and reagent in various chemical reactions. It can participate in hydrogen bonding, nucleophilic substitution, and other interactions due to the presence of the formyl group and deuterated methyl groups. These interactions influence the solubility, reactivity, and conformation of molecules in different experimental scenarios .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Dimethylformamide: The non-deuterated form with similar chemical properties but different isotopic composition.

N,N-Dimethyl-d7-formamide: Another deuterated form with one additional deuterium atom.

N,N-Dimethyl-13C2-formamide: A carbon-13 labeled form used in specific isotopic studies.

Uniqueness

N,N-Dimethyl-d6-formamide is unique due to its high isotopic purity and the presence of six deuterium atoms. This makes it particularly useful in studies requiring precise isotopic labeling, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Activité Biologique

N,N-Dimethyl-d6-formamide (DMF-d6) is a deuterated form of N,N-Dimethylformamide (DMF), a widely used solvent in organic synthesis and chemical reactions. While the biological activity of DMF has been extensively studied, the specific characteristics of DMF-d6, particularly in biological contexts, are less well-documented. This article reviews the known biological activities of DMF, inferring potential implications for its deuterated counterpart.

Chemical Structure and Properties:

- Molecular Formula: C₃H₇D₆N O

- CAS Number: 185990-36-7

- Molecular Weight: 99.16 g/mol

DMF is known for its ability to dissolve a wide range of polar and nonpolar compounds due to its unique dipolar aprotic nature. The deuterated version, DMF-d6, retains similar properties but is utilized primarily in NMR spectroscopy for studying molecular dynamics and interactions without interference from hydrogen signals.

Metabolism:

DMF undergoes rapid metabolism primarily in the liver through hydroxylation, yielding N-hydroxymethyl-N-methylformamide (HMMF) as a major metabolite. This metabolic pathway is mediated by cytochrome P450 enzymes, particularly CYP2E1 . In humans and animals, the metabolism leads to various metabolites that can have different biological effects.

Biological Activity

Toxicological Profile:

Research indicates that DMF exhibits low acute toxicity in mammals:

Chronic exposure studies have identified the liver as the primary target organ for toxicity, with significant effects observed at concentrations as low as 25 ppm in inhalation studies . Notably, DMF has not been shown to induce chromosomal aberrations or gene mutations in various test systems.

Reproductive and Developmental Toxicity:

In continuous breeding studies with mice, oral administration of DMF revealed significant reproductive toxicity characterized by reduced fertility and litter sizes at high doses (1000–7000 ppm) . Developmental toxicity was also noted, impacting pup survival and growth rates.

Case Studies

-

Hepatotoxicity in Rats:

A study demonstrated increased serum sorbitol dehydrogenase activity following intraperitoneal administration of DMF, indicating liver damage at higher doses . The hepatotoxic effects were more pronounced than those observed with its metabolites. -

Inhalation Studies in Cynomolgus Monkeys:

Cynomolgus monkeys exposed to 500 ppm of DMF for six hours per day showed no measurable adverse effects over a two-week period . However, long-term exposure studies indicated potential risks associated with chronic inhalation. -

Genotoxicity Testing:

Various studies on mutagenicity have yielded mixed results. While some tests indicated potential DNA damage in yeast models, other studies showed no mutagenic effects in bacteria such as Salmonella typhimurium or Escherichia coli under both activated and non-activated conditions .

Summary of Findings

The biological activity of this compound is closely related to that of its non-deuterated form. Key findings include:

| Property/Effect | Observation |

|---|---|

| Acute Toxicity | Low; LD50 values indicate relatively safe levels |

| Chronic Toxicity | Liver is primary target; hepatotoxicity observed |

| Reproductive Toxicity | Reduced fertility and litter size at high doses |

| Genotoxicity | Mixed results; some evidence of DNA damage |

Propriétés

IUPAC Name |

N,N-bis(trideuteriomethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXDDKWLCZADIW-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584366 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185990-36-7 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185990-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.